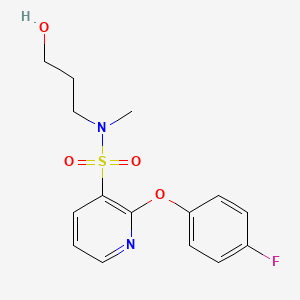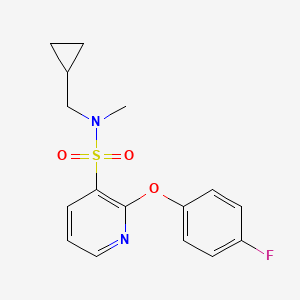![molecular formula C15H22FN3O3S B6750892 N-[2-fluoro-5-(3,3,4-trimethylpiperazin-1-yl)sulfonylphenyl]acetamide](/img/structure/B6750892.png)
N-[2-fluoro-5-(3,3,4-trimethylpiperazin-1-yl)sulfonylphenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-fluoro-5-(3,3,4-trimethylpiperazin-1-yl)sulfonylphenyl]acetamide is a synthetic organic compound known for its potential applications in medicinal chemistry and pharmaceutical research. This compound features a unique structure that includes a fluoro-substituted phenyl ring, a sulfonyl group, and a piperazine moiety, which contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-fluoro-5-(3,3,4-trimethylpiperazin-1-yl)sulfonylphenyl]acetamide typically involves multiple steps:
Formation of the Fluoro-Substituted Phenyl Intermediate: This step often starts with the fluorination of a suitable phenyl precursor using reagents like fluorine gas or more commonly, Selectfluor.
Introduction of the Sulfonyl Group: The sulfonylation can be achieved by reacting the fluoro-substituted phenyl intermediate with sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Attachment of the Piperazine Moiety: The piperazine derivative is introduced through nucleophilic substitution, where the sulfonylated intermediate reacts with 3,3,4-trimethylpiperazine under basic conditions.
Acetylation: The final step involves acetylation of the amine group using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the sulfonyl group to a sulfide can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The fluoro group on the phenyl ring can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ammonia, thiols, alkoxides.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Sulfide derivatives.
Substitution: Amino or thio-substituted phenyl derivatives.
Scientific Research Applications
N-[2-fluoro-5-(3,3,4-trimethylpiperazin-1-yl)sulfonylphenyl]acetamide has been explored for various scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a drug candidate.
Pharmaceutical Research: It serves as a lead compound in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which N-[2-fluoro-5-(3,3,4-trimethylpiperazin-1-yl)sulfonylphenyl]acetamide exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. The fluoro group enhances its binding affinity, while the sulfonyl and piperazine moieties contribute to its overall biological activity. The compound may inhibit or activate certain pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-fluoro-5-(4-methylpiperazin-1-yl)sulfonylphenyl]acetamide
- N-[2-chloro-5-(3,3,4-trimethylpiperazin-1-yl)sulfonylphenyl]acetamide
- N-[2-fluoro-5-(3,3,4-trimethylpiperazin-1-yl)phenyl]acetamide
Uniqueness
N-[2-fluoro-5-(3,3,4-trimethylpiperazin-1-yl)sulfonylphenyl]acetamide stands out due to the specific combination of its functional groups, which confer unique chemical reactivity and biological activity. The presence of the fluoro group enhances its stability and binding properties, making it a valuable compound in drug development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-[2-fluoro-5-(3,3,4-trimethylpiperazin-1-yl)sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O3S/c1-11(20)17-14-9-12(5-6-13(14)16)23(21,22)19-8-7-18(4)15(2,3)10-19/h5-6,9H,7-8,10H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIPNNRHDQDBQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N2CCN(C(C2)(C)C)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-ethyl-N-[2-(hydroxymethyl)-3-(1-methylpyrazol-4-yl)propyl]benzenesulfonamide](/img/structure/B6750820.png)
![N-[[1-(2,2-difluoroethyl)piperidin-4-yl]methyl]-1-phenylmethanesulfonamide](/img/structure/B6750839.png)

![2-ethyl-N-[2-(1-methylpyrazol-4-yl)oxan-4-yl]benzenesulfonamide](/img/structure/B6750856.png)
![N-[(1-acetylpyrrolidin-3-yl)methyl]-1-benzothiophene-3-sulfonamide](/img/structure/B6750869.png)
![Ethyl 3-chloro-1-methyl-6-(methylsulfamoyl)pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B6750877.png)
![3-[2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]ethyl]-1,1-diethylurea](/img/structure/B6750883.png)





![benzyl N-[(1S,3R)-3-(dimethylsulfamoylmethyl)cyclopentyl]carbamate](/img/structure/B6750920.png)
![N-butyl-2-[4-hydroxy-4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperidin-1-yl]propanamide](/img/structure/B6750924.png)
